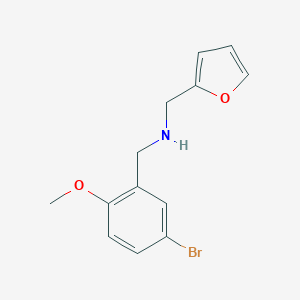
Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as "2C-TFM" and belongs to the family of phenethylamines.
Mechanism of Action
Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine acts as an agonist at the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates intracellular signaling pathways upon binding to its ligand. Activation of the 5-HT2A receptor has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine has been found to have psychoactive effects in animal models. This compound has been shown to increase locomotor activity, alter sensory perception, and induce hallucinations. Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine has also been found to have anxiogenic effects, which may be related to its activation of the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine has several advantages for lab experiments. This compound has a high affinity for the 5-HT2A receptor, making it a useful tool for investigating the effects of serotonin receptor agonists on behavior, cognition, and perception. However, the psychoactive effects of Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine may also be a limitation for lab experiments. These effects may confound the results of studies investigating the effects of serotonin receptor agonists on behavior, cognition, and perception.
Future Directions
There are several future directions for the study of Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine. One direction is to investigate the effects of this compound on other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Another direction is to investigate the potential therapeutic uses of Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine, such as in the treatment of mood disorders. Finally, further studies are needed to investigate the safety and toxicity of Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine.
Synthesis Methods
The synthesis of Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine involves the reaction of furfurylamine with 2,4,5-trimethoxybenzaldehyde in the presence of a reducing agent. The reducing agent used in this synthesis is sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol. The yield of this synthesis method is around 50%.
Scientific Research Applications
Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine has been studied for its potential use in scientific research. This compound has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Furan-2-ylmethyl-(2,4,5-trimethoxy-benzyl)-amine has been used in studies to investigate the effects of serotonin receptor agonists on behavior, cognition, and perception.
properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H19NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
InChI Key |
SGAIRJNRNSGQRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CO2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CO2)OC)OC |
solubility |
38.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275954.png)
![2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275955.png)
![2-{4-[(Cycloheptylamino)methyl]phenoxy}ethanol](/img/structure/B275956.png)
![2-{4-[(Propylamino)methyl]phenoxy}ethanol](/img/structure/B275957.png)
![2-(4-{[(Tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275959.png)
![2-{4-[(Cyclopentylamino)methyl]phenoxy}ethanol](/img/structure/B275960.png)
![2-{4-[(Butylamino)methyl]phenoxy}ethanol](/img/structure/B275961.png)
![2-{4-[(Tert-butylamino)methyl]phenoxy}ethanol](/img/structure/B275962.png)
![2-(2-Methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275963.png)
![2-(4-{[(2-Furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275964.png)

![1-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275972.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B275974.png)
![1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275976.png)